Dehydro Azelnidipine
Overview
Description
Dehydro Azelnidipine is a derivative of Azelnidipine, a dihydropyridine calcium channel blocker. Azelnidipine is primarily used as an antihypertensive agent due to its ability to induce a gradual and sustained decrease in blood pressure. This compound shares similar pharmacological properties but with distinct structural modifications that may influence its activity and stability.
Mechanism of Action
- Unlike some other calcium channel blockers, Dehydro Azelnidipine does not induce reflex tachycardia due to vasodilation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Dehydro Azelnidipine interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action involves inhibiting trans-membrane Ca2+ influx through voltage-dependent channels of smooth muscles in vascular walls . This interaction with calcium channels, particularly L-type calcium channels, is crucial for its function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces a gradual decrease in blood pressure in hypertensive patients . Unlike other calcium channel blockers, it does not induce reflex tachycardia due to vasodilation . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the influx of calcium ions through voltage-dependent channels in the smooth muscles of vascular walls . Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked by this compound, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been observed in laboratory settings. It has a gradual onset of action and produces a long-lasting decrease in blood pressure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Azelnidipine involves several key steps:
N-Alkylation Cyclization: This step involves the reaction of epoxy chloropropane with aminodiphenylmethane to form 3,3-diaminoacrylic acid-1-diphenylmethyl-3-azetidinyl ester acetate.
Esterification and Pinner Synthesis: The intermediate product undergoes esterification and Pinner synthesis to form the desired compound.
Hantzsch Synthesis: The final step involves the Hantzsch synthesis, where 2-(3-nitrobenzylidene)isopropyl acetoacetate is reacted with the intermediate to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Selection of Solvents: Ethanol and methanol are commonly used solvents.
Reaction Conditions: Controlled temperature and pressure conditions are maintained to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
Dehydro Azelnidipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while reduction may produce more stable forms of the compound .
Scientific Research Applications
Dehydro Azelnidipine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dihydropyridine derivatives in various chemical reactions.
Biology: The compound is studied for its effects on calcium channels in biological systems.
Medicine: Research focuses on its potential as an antihypertensive agent and its effects on cardiovascular health.
Industry: This compound is used in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.
Nifedipine: A well-known calcium channel blocker with similar antihypertensive effects.
Felodipine: Used for the treatment of high blood pressure and angina.
Uniqueness
Dehydro Azelnidipine is unique due to its structural modifications, which may enhance its stability and pharmacological activity compared to other similar compounds. It also exhibits a gradual onset of action and a prolonged hypotensive effect, making it a valuable addition to the class of calcium channel blockers .
Biological Activity
Dehydro Azelnidipine, a derivative of azelnidipine, is a dihydropyridine calcium channel blocker (CCB) primarily used in the management of hypertension. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, clinical case studies, and research findings.
This compound operates by inhibiting L-type voltage-dependent calcium channels in vascular smooth muscle cells. This inhibition prevents calcium influx, leading to relaxation of the smooth muscle and subsequent vasodilation. The compound has been shown to have a strong affinity for vascular tissues and exhibits antioxidative properties, contributing to its antihypertensive effects .
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates rapid absorption and extensive protein binding. A study involving healthy volunteers indicated that after a single oral dose of 8-16 mg, the peak plasma concentration (C_max) ranged from 1.66 to 23.06 ng/mL, with an elimination half-life (t_1/2) of approximately 16.0 to 28.0 hours .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value Range |
---|---|
C_max (ng/mL) | 1.66 - 23.06 |
T_max (hours) | 2.6 - 4.0 |
AUC (ng/mL·h) | 17.9 - 429 |
t_1/2 (hours) | 16.0 - 28.0 |
Protein Binding | 90% - 91% |
Clinical Efficacy
Clinical studies have shown that this compound effectively reduces blood pressure and improves cardiovascular outcomes in patients with hypertension. It not only lowers systolic and diastolic blood pressure but also reduces heart rate and proteinuria, indicating its multifaceted benefits in managing hypertension .
Case Studies
- Case Study on Atrioventricular Block : A notable case involved a 92-year-old woman who developed complete atrioventricular block while on azelnidipine and simvastatin. After discontinuation of these medications, her condition improved significantly, suggesting potential adverse effects related to drug interactions .
- Renoprotective Effects : In animal models, chronic administration of this compound demonstrated significant renoprotective effects by reducing renal sympathetic nerve activity and glomerular pressure, which is beneficial in preventing renal damage in hypertensive patients .
Comparative Studies
Research comparing this compound with other CCBs like amlodipine has shown that while both drugs effectively lower blood pressure, this compound may offer additional benefits such as improved renal function and reduced sympathetic nerve activity .
Table 2: Comparison of Effects Between this compound and Amlodipine
Drug | Blood Pressure Reduction | Heart Rate Effect | Renal Function Improvement |
---|---|---|---|
This compound | Significant | Decreases | Significant |
Amlodipine | Significant | Moderate decrease | Moderate |
Properties
IUPAC Name |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,30H,18-19H2,1-3H3,(H2,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXOJGNMIWOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.